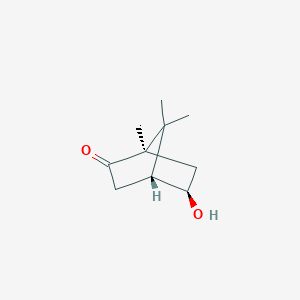

5-Exo-Hydroxycamphor

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H16O2 |

|---|---|

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

(1R,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10-/m0/s1 |

Clé InChI |

DJQYBVLXBVJHMU-PJKMHFRUSA-N |

SMILES |

CC1(C2CC(=O)C1(CC2O)C)C |

SMILES isomérique |

C[C@@]12C[C@H]([C@@H](C1(C)C)CC2=O)O |

SMILES canonique |

CC1(C2CC(=O)C1(CC2O)C)C |

Origine du produit |

United States |

Biocatalytic Production and Enzymatic Transformations of 5 Exo Hydroxycamphor

Cytochrome P450cam (CYP101A1)-Mediated Hydroxylation of Camphor (B46023)

The enzymatic conversion of camphor to 5-exo-hydroxycamphor by CYP101A1 is a hallmark of regio- and stereospecificity in biocatalysis. nih.govacs.org The enzyme exhibits remarkable efficiency, with over 99% of the reducing equivalents being used for the specific hydroxylation of the substrate. acs.org

Regio- and Stereoselective Hydroxylation Mechanism

The high degree of regio- and stereoselectivity observed in the hydroxylation of d-camphor (B3430136) to d-5-exo-hydroxycamphor is a direct result of the specific orientation of the substrate within the enzyme's active site. nih.govacs.orgacs.org The protein environment of CYP101A1 plays a crucial role in binding camphor in a precise orientation that presents the 5-exo position of the camphor molecule to the reactive iron-oxo species. conicet.gov.aracs.org This precise positioning ensures that the hydroxylation occurs exclusively at this position. psu.edu Studies involving site-directed mutagenesis have shown that even with alterations to the active site, the enzyme robustly maintains its regio- and stereospecificity, highlighting the evolutionary pressure that has shaped the enzyme for this specific reaction. nih.govacs.org The interaction between the C8 and C9 methyl groups of camphor and the side chain of Val295 is essential for this stereospecific binding. acs.org

Enzymatic System Components and Cofactor Requirements

The catalytic activity of CYP101A1 is dependent on a multi-component electron transport chain. psu.eduuq.edu.au This system, often referred to as a class I P450 system, consists of three soluble protein components:

Cytochrome P450cam (CYP101A1): The heme-containing monooxygenase that binds the substrate and catalyzes the hydroxylation reaction. psu.edunih.gov

Putidaredoxin (Pdx): A [2Fe-2S] iron-sulfur protein that acts as a one-electron shuttle, transferring electrons to CYP101A1. acs.orgpsu.eduuq.edu.au

Putidaredoxin Reductase (PdR): An FAD-containing flavoprotein that transfers electrons from the nicotinamide (B372718) cofactor NADH to putidaredoxin. acs.orgpsu.eduuq.edu.au

| Component | Function | Cofactor/Prosthetic Group |

| Cytochrome P450cam (CYP101A1) | Binds camphor and catalyzes hydroxylation | Heme |

| Putidaredoxin (Pdx) | Electron shuttle to CYP101A1 | [2Fe-2S] cluster |

| Putidaredoxin Reductase (PdR) | Transfers electrons from NADH to Pdx | FAD (Flavin Adenine Dinucleotide) |

| NADH | Initial source of electrons | Nicotinamide Adenine Dinucleotide (reduced form) |

| Dioxygen (O2) | Source of oxygen atom for hydroxylation | - |

Mechanistic Elucidation of Oxygen Atom Insertion and Substrate Oxidation

The insertion of an oxygen atom into the C-H bond of camphor by CYP101A1 follows a complex catalytic cycle. acs.orgpsu.edu Upon substrate binding, the heme iron of CYP101A1 shifts from a low-spin to a high-spin state, which increases its reduction potential, facilitating the transfer of the first electron from putidaredoxin. acs.orgpsu.edu Dioxygen then binds to the reduced ferrous heme iron. nih.gov The transfer of a second electron from putidaredoxin initiates the cleavage of the O-O bond. psu.edujst.go.jp

The currently accepted mechanism for the hydroxylation of hydrocarbons by cytochrome P450 enzymes is the oxygen rebound mechanism . acs.orgjst.go.jpwikipedia.org This mechanism involves the following key steps:

Hydrogen Atom Abstraction: The highly reactive iron-oxo species, known as Compound I (a ferryl-oxo porphyrin π-cation radical), abstracts a hydrogen atom from the C5 position of the camphor substrate. acs.orgjst.go.jpbrandeis.edu This is the rate-determining step in the hydroxylation reaction. acs.org

Formation of Intermediates: This abstraction generates a carbon radical on the camphor molecule and a transient iron-hydroxo species (Fe-OH). acs.orgwikipedia.org

Oxygen Rebound: The hydroxyl group then "rebounds" from the iron to the carbon radical, forming the this compound product. acs.orgjst.go.jpwikipedia.orgbrandeis.edu

This two-step process explains the high regio- and stereoselectivity of the reaction, as the initial hydrogen abstraction and subsequent rebound are tightly controlled by the enzyme's active site architecture. acs.org

Various spectroscopic techniques have been instrumental in identifying and characterizing the transient intermediates in the CYP101A1 catalytic cycle.

UV-Visible Spectroscopy: Changes in the Soret band of the heme are used to monitor the binding of the substrate and the spin state of the iron. brandeis.eduportlandpress.com The resting low-spin ferric enzyme typically shows a Soret peak around 417 nm, which shifts to approximately 391 nm upon camphor binding, indicating a shift to a high-spin state. brandeis.eduportlandpress.com The reduced CO-bound form famously absorbs at 450 nm, giving the enzyme family its name. portlandpress.com The highly reactive Compound I intermediate has characteristic spectral maxima at around 370 nm and 690 nm. portlandpress.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study the paramagnetic species in the catalytic cycle, including the resting ferric state and the hydroperoxo-ferriheme intermediate. nih.govnih.gov The low-spin ferric state of substrate-free CYP101A1 shows g-values of 2.45, 2.26, and 1.91, while the high-spin substrate-bound form has g-values of 7.85, 3.97, and 1.78. nih.gov Cryoradiolysis experiments have allowed for the trapping and characterization of the hydroperoxo-ferric complex, identified as a low-spin species. nih.gov

X-Ray Absorption Spectroscopy (XAS): XAS provides detailed information about the coordination environment of the heme iron, helping to characterize the structure of intermediates like the radiolytically produced hydroperoxo state. nih.gov

| Intermediate Species | Key Spectroscopic Features |

| Resting State (Fe³⁺, low-spin) | Soret peak ~417 nm; EPR g-values ~2.45, 2.26, 1.91 brandeis.edunih.gov |

| Substrate-Bound (Fe³⁺, high-spin) | Soret peak ~391 nm; EPR g-values ~7.85, 3.97, 1.78 brandeis.edunih.gov |

| Ferrous-Oxy (Fe²⁺-O₂) | Relatively stable ferric superoxo intermediate psu.edu |

| H-bonded peroxo (Fe³⁺-OOH⁻) | Identified by cryoradiolysis and EPR/ENDOR nih.govnih.gov |

| Hydroperoxo-ferriheme (Compound 0) | Precursor to Compound I jst.go.jp |

| Ferryl-oxo porphyrin π-cation radical (Compound I) | Soret ~370 nm, weak band ~690 nm portlandpress.com |

The cleavage of the dioxygen bond and the formation of the reactive Compound I intermediate are dependent on the delivery of protons to the active site. jst.go.jpmdpi.com In CYP101A1, a conserved proton transfer network is believed to facilitate this process. This network involves key amino acid residues and water molecules. repec.orgjst.go.jpacs.org

Studies have identified a pathway involving Asp251 and Thr252 as being critical for the proton relay. jst.go.jpacs.orgresearchgate.net The binding of putidaredoxin is thought to induce conformational changes that facilitate the formation of a water-mediated proton relay network. escholarship.orgnih.gov The dynamic movement of amino acid side chains and internal water molecules creates transient hydrogen-bonded networks that connect the enzyme surface to the active site, allowing for the efficient transfer of protons required for the O-O bond scission and the formation of a water molecule as a byproduct. repec.orgacs.org The second protonation event, which leads to the heterolytic cleavage of the O-O bond, is a crucial step that depends on this proton transfer pathway. mdpi.com

Structural Biology of P450cam in Complex with this compound

The Cytochrome P450cam (CYP101A1), originating from the soil bacterium Pseudomonas putida, is a foundational model for understanding P450 enzymes. brandeis.edubrandeis.edu It catalyzes the highly specific hydroxylation of D-camphor to produce this compound as its primary product. brandeis.edunih.govacs.org The structural biology of P450cam, particularly when bound to its product, this compound, provides critical insights into the mechanics of its catalytic efficiency and specificity.

Insights from X-ray Crystallography of Enzyme-Product Complexes

X-ray crystallography has been instrumental in visualizing the interaction between P450cam and its product, this compound. Crystal structures of the enzyme-product complex reveal the precise orientation of this compound within the active site. In one such structure, the product is found positioned in the substrate-binding site, with its hydroxyl group interacting with the heme-iron center at a distance of approximately 2.7 Å. chemrxiv.org

Further crystallographic studies, particularly of complexes involving P450cam and its redox partner, putidaredoxin (Pdx), have captured snapshots of the product within the active site. In the original structure of the P450cam-Pdx complex, this compound is observed in the substrate binding pocket. nih.gov The crystal structure of the R186A mutant of P450cam also clearly shows the product, this compound, bound in the active site, indicating that the enzyme can complete the catalytic cycle and accommodate the product even after specific mutations. acs.org These structures confirm that after the hydroxylation reaction, the product remains coordinated in the active site prior to its release.

Conformational Dynamics of the Active Site during Catalysis

The catalytic cycle of P450cam involves significant conformational changes. escholarship.org The enzyme is understood to exist in a dynamic equilibrium between a "closed" state, which sequesters the substrate from the solvent for the reaction, and an "open" state, which allows for substrate entry and product release. pnas.orgbiorxiv.org This dynamic behavior is largely governed by the movement of the F and G helices and the loop connecting them. escholarship.orgbiorxiv.org

Initial crystal structures showed the enzyme in a closed conformation, leading to the hypothesis that P450cam opens to bind camphor, closes to perform catalysis, and reopens to release the this compound product. pnas.orgbiorxiv.org However, later studies using techniques like paramagnetic NMR spectroscopy have suggested that in a solution state, the enzyme is closed when bound to its redox partner, putidaredoxin (Pdx), which contrasts with some crystal structures showing an open state in the complex. pnas.org This finding supports a model where the substrate is securely locked in the active site during the reaction. pnas.org

The binding of Pdx is crucial and appears to induce a conformational shift in P450cam towards a partially open state. nih.govacs.org This change is thought to be necessary for the activation of molecular oxygen, as it frees key residues like Asp251 to participate in a proton relay network. acs.org Molecular dynamics simulations indicate that Pdx binding stabilizes the active site and reduces the mobility of the camphor substrate, which is essential for the observed regio- and stereoselective hydroxylation, while still permitting the required proton relay. acs.org The entire process involves substantial restructuring of the active site, including multiple cis/trans proline isomerizations, highlighting the remarkable conformational gymnastics the enzyme undergoes during catalysis. escholarship.org

Engineering and Directed Evolution of P450cam for Enhanced Biotransformation

To improve its utility as a biocatalyst for producing this compound, P450cam has been the subject of extensive protein engineering and directed evolution studies. These efforts aim to enhance its activity, stability, and efficiency.

Site-Directed Mutagenesis and its Effects on Enzyme Activity and Selectivity

Site-directed mutagenesis has been a powerful tool for probing the structure-function relationship of P450cam and for altering its catalytic properties. Researchers have targeted specific amino acid residues in and around the active site with the goal of modifying substrate orientation and, potentially, the hydroxylation product. brandeis.edu

Despite various mutations designed to promote changes in substrate positioning, studies have shown that P450cam robustly maintains its high regio- and stereospecificity, continuing to produce this compound. brandeis.edunih.gov This suggests that the enzyme's structure has evolved to strongly favor this specific outcome. nih.gov For example, even multisite mutants designed to alter the active site environment preserved the 5-exo hydroxylation specificity, albeit with varying degrees of catalytic efficiency. brandeis.edu The removal of a hydrogen bond via the Y96F mutation was shown to affect the enzyme's spin state conversion dynamics but not the primary product identity. researcher.life Another mutation, T185F, successfully doubled the coupling of the hydroxylation reaction and eliminated hydroxylation at the 3-position for the substrate analog norcamphor, demonstrating that selectivity can be finely tuned. researcher.life

| Mutation | Targeted Residue Location/Function | Observed Effect on Camphor Hydroxylation | Reference |

|---|---|---|---|

| Y96F | Forms a hydrogen bond with the camphor carbonyl oxygen. | Alters spin state conversion; this compound remains the product. | brandeis.eduresearcher.life |

| T185F | Active site residue. | (On norcamphor) Doubled coupling efficiency and abolished 3-position hydroxylation. | researcher.life |

| R186A | Forms a salt bridge with Asp251. | Retains good enzyme activity for producing this compound. | acs.org |

| Multi-site mutants (e.g., V247A-V295I-V396I) | Active site residues near substrate binding pocket. | Preserved regio- and stereospecificity for this compound but with varying (often lower) efficiency. | brandeis.edubrandeis.edunih.gov |

Development of Chimeric P450 Systems for Improved Yields

A significant advancement in the biocatalytic production of this compound involves the creation of chimeric, or self-sufficient, P450 systems. rsc.org Naturally, P450cam requires two partner proteins to function: putidaredoxin (Pdx) and putidaredoxin reductase (PdR), which shuttle electrons from the cofactor NADH. brandeis.edunih.gov This multi-component system can be inefficient. nih.gov To overcome this, researchers have physically fused the P450cam enzyme to a reductase domain from another bacterium, creating a single polypeptide chain that contains all the necessary components for catalysis. rsc.orgresearchgate.net

| Chimeric System | Fusion Partner | Key Feature | Reported Performance | Reference |

|---|---|---|---|---|

| P450cam-RhFRed | Reductase domain from P450RhF (Rhodococcus sp.) | Creates a self-sufficient monooxygenase. | Optimized linker (L4) achieved 100% conversion of 3 mM camphor. | nih.govresearchgate.net |

| Optimized P450cam-RhFRed | Reductase domain from P450RhF (Rhodococcus sp.) | Engineered for higher substrate concentrations. | 80% overall yield with 30 mM camphor substrate. | rsc.orgresearchgate.net |

| Pdr-Pdx-P450cam | Putidaredoxin reductase (Pdr) and Putidaredoxin (Pdx) | Triple fusion system. | Reported as a functional self-sufficient system. | nih.gov |

Hydroxylation by Diverse Biological Systems

While P450cam from Pseudomonas putida is the most studied enzyme for producing this compound, the hydroxylation of camphor is not limited to this single organism. Other biological systems have demonstrated the ability to hydroxylate camphor, sometimes with different regioselectivity. For instance, microsomal preparations from cultured sage (Salvia officinalis) cells can hydroxylate camphor to 6-exo-hydroxycamphor, a reaction also dependent on a cytochrome P450 enzyme. researcher.life In mammals, such as rabbits, camphor is metabolized in the liver where it is reduced to borneol and also hydroxylated, yielding (+)-5-endo-hydroxycamphor as a major product. bioline.org.br This highlights that while the 5-exo position is the specific target of P450cam, other biological catalysts have evolved to oxidize different positions on the camphor scaffold. bioline.org.br

Biotransformation by Fungal Species (e.g., Botryosphaeria sp.)

Fungi, known for their diverse metabolic machinery, are effective biocatalysts for the hydroxylation of terpenes. The marine-derived fungus Botryosphaeria sp., isolated from the red marine alga Bostrychia radicans, has demonstrated its capability to biotransform racemic camphor into a variety of hydroxylated products. acs.orgethz.chjst.go.jp In a notable study, the incubation of rac-camphor with whole cells of Botryosphaeria sp. CBMAI 1197 for five days resulted in the production of several monohydroxylated camphor derivatives. Among the products identified were this compound, alongside other isomers such as 6-endo-hydroxycamphor, 5-endo-hydroxycamphor, 6-exo-hydroxycamphor, and 8-hydroxycamphor. ethz.chjst.go.jp This demonstrates the fungus's capacity for non-specific hydroxylation at various positions on the camphor ring, yielding a mixture of isomers.

The primary products of this biotransformation are detailed in the table below:

| Compound | Relative Yield |

| 6-endo-hydroxycamphor | 49% |

| This compound | - |

| 5-endo-hydroxycamphor | - |

| 6-exo-hydroxycamphor | - |

| 8-hydroxycamphor | - |

| 3-exo-hydroxycamphor | - |

| Table 1: Major hydroxylated products from the biotransformation of rac-camphor by Botryosphaeria sp. CBMAI 1197. The yield for isomers other than 6-endo-hydroxycamphor was not specified in the primary literature. |

Enzymatic Hydroxylation by Insect Metabolisms (e.g., Spodoptera litura)

Insects, particularly herbivorous species, have evolved sophisticated enzymatic systems to detoxify plant secondary metabolites, such as terpenes. The larvae of the common cutworm, Spodoptera litura, have been shown to metabolize camphor into various hydroxylated derivatives. ethz.chmdpi.com When fed a diet containing racemic camphor, S. litura larvae produce this compound, 5-endo-hydroxycamphor, and 8-hydroxycamphor. ethz.chmdpi.com

This metabolic capability is largely attributed to the activity of cytochrome P450 monooxygenases (P450s). researchgate.net These enzymes play a crucial role in the adaptation of insects to the chemical defenses of their host plants. nih.gov In S. litura, a specific P450 gene, CYP6AB14, has been identified as being involved in the detoxification of plant allelochemicals. nih.gov While direct evidence linking CYP6AB14 to camphor hydroxylation is still forthcoming, the broad substrate specificity of this enzyme family strongly suggests its involvement in the observed biotransformation. The detoxification process in insects like S. litura involves various enzymes, including cytochrome P450s, carboxylesterases, and glutathione-S-transferases. researchgate.net

Microbial Conversion Pathways for Camphor Isomers (e.g., 5-endo-, 6-endo-, 6-exo-, 8-hydroxycamphor)

The microbial world presents a vast reservoir of enzymes capable of transforming camphor into a diverse array of hydroxylated isomers. The production of these isomers is not limited to this compound and provides a comparative context for the selectivity of different microbial systems.

As previously mentioned, the fungus Botryosphaeria sp. CBMAI 1197 produces a mixture of hydroxycamphor isomers, with 6-endo-hydroxycamphor being the major product at 49% yield, followed by this compound, 5-endo-hydroxycamphor, 6-exo-hydroxycamphor, and 8-hydroxycamphor. ethz.chjst.go.jp This lack of high regioselectivity is a characteristic of some fungal biotransformation systems.

In contrast, the soil bacterium Pseudomonas putida is renowned for its highly specific hydroxylation of (+)-camphor to this compound, a reaction catalyzed by the well-characterized cytochrome P450cam enzyme system. globalauthorid.com This high degree of stereospecificity makes P. putida a model organism for studying P450-mediated hydroxylation.

Other microbial transformations have also been reported. For instance, in rabbits, which harbor a complex gut microbiome, camphor metabolism leads to the formation of both 5-endo- and this compound, as well as 3-endo-hydroxycamphor. mdpi.com The interconversion between the 5-hydroxy isomers is also possible via the intermediate 2,5-bornanedione in in-vitro liver preparations from rabbits and rats. mdpi.com

The following table summarizes the production of various hydroxycamphor isomers by different biological systems:

| Biological System | Hydroxycamphor Isomers Produced |

| Botryosphaeria sp. CBMAI 1197 | 6-endo-, 5-exo-, 5-endo-, 6-exo-, 8-, 3-exo-hydroxycamphor |

| Spodoptera litura larvae | 5-exo-, 5-endo-, 8-hydroxycamphor |

| Pseudomonas putida | This compound (highly specific) |

| Rabbit metabolism | 5-endo-, 5-exo-, 3-endo-hydroxycamphor |

| Table 2: Diversity of hydroxycamphor isomers from various biological sources. |

This compound Dehydrogenase in Camphor Metabolism

Following its production, this compound is a key intermediate in the camphor degradation pathway of certain microorganisms, most notably Pseudomonas putida. The subsequent metabolic step is catalyzed by the enzyme this compound dehydrogenase.

Enzymatic Catalysis and Oxidoreductase Function

This compound dehydrogenase (EC 1.1.1.327) is an oxidoreductase that catalyzes the oxidation of this compound to 2,5-diketocamphane (also known as bornane-2,5-dione). wikipedia.orgacs.orgacs.orgmdpi.com This reaction is a crucial dehydrogenation step in the camphor catabolic pathway. nih.gov The enzyme utilizes NAD+ as a cofactor, which is reduced to NADH during the reaction. wikipedia.orgresearchgate.net

The catalyzed reaction is as follows: this compound + NAD+ ⇌ 2,5-diketocamphane + NADH + H+ wikipedia.orgacs.org

This enzyme exhibits high specificity for its substrate, this compound. researchgate.net The gene encoding this dehydrogenase, camD, is located on the CAM plasmid in Pseudomonas putida ATCC 17453, often as part of the camDCAB operon which also includes genes for the cytochrome P-450cam system. globalauthorid.comnih.govnih.gov

Biological Role in Camphor Degradation Pathways and Cascade Reactions

The primary biological role of this compound dehydrogenase is to facilitate the degradation of camphor, allowing organisms like Pseudomonas putida to utilize it as a sole source of carbon and energy. nih.gov The conversion of this compound to 2,5-diketocamphane is a critical step in a multi-enzyme cascade reaction. researchgate.net

This enzymatic cascade in P. putida for (+)-camphor degradation is initiated by the hydroxylation of camphor to this compound by cytochrome P450cam. ethz.ch Subsequently, this compound dehydrogenase oxidizes this intermediate to 2,5-diketocamphane. ethz.ch The pathway continues with the action of a monooxygenase that cleaves the bicyclic ring of 2,5-diketocamphane, leading to further degradation and eventual entry into central metabolic pathways. ethz.chresearchgate.net This well-orchestrated enzymatic sequence highlights the efficiency of microbial metabolic pathways in breaking down complex organic molecules.

Chemical Synthesis and Derivatization Strategies for 5 Exo Hydroxycamphor

Conventional Synthetic Routes to 5-Exo-Hydroxycamphor

The most prominent and selective method for synthesizing this compound involves the enzymatic oxidation of camphor (B46023). The cytochrome P450 monooxygenase system (P450cam) from Pseudomonas putida is highly effective in catalyzing the regioselective hydroxylation of camphor at the C5 position, yielding the exo-configured alcohol researchgate.netontosight.aiasm.orgsemanticscholar.orgscielo.bratlasofscience.orgrsc.orgnih.gov. This biocatalytic approach offers mild reaction conditions and high specificity, making it a preferred route for obtaining this particular isomer. While chemical methods exist for reducing camphorquinone (B77051) to hydroxycamphor isomers escholarship.orgrsc.org, the enzymatic pathway remains the most direct and selective method for producing this compound.

Transformation of this compound to Advanced Intermediates

The hydroxyl group and the ketone functionality present in this compound allow for further chemical transformations, leading to more complex intermediates and valuable building blocks.

This compound can be efficiently oxidized to 2,5-diketobornane (also known as diketocamphane) using the enzyme this compound dehydrogenase (FdeH or camD), also derived from Pseudomonas putida researchgate.netasm.orgatlasofscience.orgresearcher.lifersc.orgdirzon.com. This enzymatic transformation is part of a cascade reaction that utilizes molecular oxygen as the oxidant and often involves the regeneration of the NADH cofactor, leading to high yields of the diketone product researchgate.netresearcher.lifersc.orgdirzon.com. The resulting 2,5-diketobornane is a valuable intermediate for the synthesis of diamines and diols researchgate.net.

While glycosylation is a common modification strategy in natural product biosynthesis and drug discovery rsc.orgcore.ac.uk, specific documented examples of the glycosylation of this compound to form conjugates such as 5-O-β-D-glucopyranoside were not prominently found in the reviewed literature. This represents a potential area for further exploration in the synthesis of novel carbohydrate-camphor conjugates.

Utility of Camphor-Derived Scaffolds and Chiral Auxiliaries in Asymmetric Synthesis

Camphor, being a readily available and inexpensive chiral pool molecule, has been extensively utilized as a starting material for the design and synthesis of a wide array of chiral auxiliaries and ligands. These derivatives leverage the rigid bicyclic structure of camphor to induce high levels of stereoselectivity in various organic reactions.

The inherent chirality of camphor makes it an ideal scaffold for creating enantiomerically pure auxiliaries nih.govresearchgate.netscielo.brnumberanalytics.com. Among the most successful and widely employed camphor-derived chiral auxiliaries is camphorsultam , also known as Oppolzer's sultam acs.orgnumberanalytics.comunige.chtcichemicals.comgoogle.comwikipedia.org. Prepared from camphorsulfonic acid, it has proven highly effective in controlling stereochemistry in numerous reactions acs.orgunige.chtcichemicals.comgoogle.comwikipedia.org.

Other notable camphor-based chiral auxiliaries include:

Oxazolidinones and related imines: These derivatives, often prepared from functionalized camphor precursors, are effective in asymmetric alkylations and aldol (B89426) reactions numberanalytics.comrhhz.net.

Camphor-derived pyridine (B92270) derivatives: These have been synthesized and utilized as ligands in asymmetric catalysis metu.edu.trhawaii.edu.

Camphor-based acetate (B1210297) enolate equivalents: These have been developed for highly diastereoselective aldol reactions acs.org.

The design of these auxiliaries often capitalizes on the conformational rigidity imparted by the camphor skeleton to create a well-defined chiral environment around the reacting center numberanalytics.comrhhz.net.

Camphor-derived chiral auxiliaries have been instrumental in achieving high diastereoselectivity in a variety of fundamental organic transformations:

Diels-Alder Reactions: Camphorsultam derivatives serve as efficient chiral dienophiles, enabling highly enantioselective [4+2] cycloadditions unige.chtcichemicals.com.

Aldol Reactions: Camphor-based enolate equivalents have demonstrated excellent diastereoselectivity in aldol reactions with various aldehydes numberanalytics.comacs.org.

Alkylation Reactions: Auxiliaries such as the camphor-based 2-phenylimino-2-oxazolidine have been employed for asymmetric alkylations, yielding products with high yields and excellent diastereomeric ratios numberanalytics.comrhhz.net.

Michael Additions: Camphorsultam has been successfully used to control stereochemistry in Michael addition reactions unige.chwikipedia.org.

Baylis-Hillman Reactions: Novel camphor-based auxiliaries have been designed to mediate diastereoselective Baylis-Hillman reactions, providing access to valuable β-hydroxy-α-methylene carbonyl derivatives acs.orgfigshare.comnih.gov.

These applications highlight the enduring utility of camphor and its derivatives as versatile tools for constructing complex chiral molecules with high stereochemical control.

Compound List

this compound

Camphor

2,5-Diketobornane

Camphorsultam (Oppolzer's sultam)

Camphorquinone

(+)-β-Hydroxymethylenecamphor

Camphorsulfonic acid

2-Phenylimino-2-oxazolidine

Camphor-based acetate enolate equivalents

Camphor-derived chiral pyridine derivatives

5-O-β-D-glucopyranoside

Computational and Theoretical Investigations of 5 Exo Hydroxycamphor Reactivity

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzyme-Substrate Interactions

To accurately model the complex environment of the enzyme's active site, Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are employed. These methods treat the reactive center (e.g., the heme and substrate) with quantum mechanics (QM) to capture the electronic details of bond breaking and formation, while the surrounding protein and solvent are described by molecular mechanics (MM) force fields. QM/MM studies of P450cam have focused on understanding how the enzyme environment influences the reaction. For example, QM/MM calculations have been used to study the enzyme-product complex, treating the iron(III) porphyrin and 5-exo-hydroxycamphor with DFT and the protein/solvent with CHARMM force fields researchgate.net. These simulations help in understanding the stabilization of different electronic states and the potential energy landscape for bond dissociation. Furthermore, QM/MM has been applied to analyze energy barriers at different sites within the active pocket, providing insights into substrate conformations and their impact on reaction pathways acs.org.

Elucidation of Transition States and Energetic Profiles

A critical aspect of computational investigations is the elucidation of transition states and the construction of energetic profiles. DFT calculations have been instrumental in identifying the structures of transition states involved in camphor (B46023) hydroxylation. The first transition state, corresponding to hydrogen atom abstraction, has an activation energy estimated to be over 20 kcal/mol nii.ac.jpnih.govresearcher.lifemdpi.comacs.orgresearchgate.net. The second transition state, which connects the reaction intermediate (carbon radical and iron-hydroxo species) to the product alcohol complex, lies a few kcal/mol below the first transition state on both doublet and quartet potential energy surfaces nih.govresearcher.life. This energetic feature explains the virtually barrierless recombination of the radical and the hydroxyl group, contributing to the observed high stereoselectivity and short lifetimes of reaction intermediates nih.govresearcher.life. Energetic profiles derived from these calculations provide a detailed picture of the energy landscape governing the catalytic cycle, illustrating the energy barriers that must be overcome for the reaction to proceed.

Prediction and Rationalization of Stereochemical Outcomes

The high stereoselectivity of camphor hydroxylation, yielding predominantly this compound, is a key feature that computational studies aim to explain. The orientation of the camphor substrate within the active site of P450cam is crucial for this specificity nih.govnih.gov. Computational analyses, including molecular dynamics (MD) simulations and DFT studies, have shown that the most occupied camphor orientation in equilibrated MD simulations places the C5 atom in a position suitable for unhindered abstraction of the exo hydrogen nih.gov. This specific substrate positioning ensures that the reactive iron-oxo species interacts preferentially with the exo face of the C5 position. The computational models predict that the abstraction of the 5-exo hydrogen by Compound I is the step that dictates both the regio- and stereochemistry of the hydroxylation nih.gov. The virtually barrierless recombination of the radical intermediate with the hydroxyl group, as predicted by the energetic profiles, further supports the observed high stereoselectivity and the formation of the exo product nih.govresearcher.life.

Compound List

this compound

Camphor

Compound I (Cytochrome P450)

Iron-oxo species

Iron-hydroxo species

Carbon radical species

Compound II

Ferryl intermediate

Ferryl-oxo heme radical cation

Putidaredoxin (Pdx)

Superoxide anion

N-nitrosornicotine (NNN)

Benzphetamine

Desmethylbenzphetamine

Epothilone

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including the precise determination of stereochemistry. nih.gov For 5-Exo-Hydroxycamphor, ¹H and ¹³C NMR are instrumental in confirming the position and orientation of the hydroxyl group.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial arrangement. The stereochemistry of this compound can be confirmed by analyzing the coupling constants between the proton at C5 (the carbon bearing the hydroxyl group) and the neighboring protons at C6. For instance, a study involving the biotransformation of rac-camphor reported specific ¹H NMR data for the resulting this compound. researchgate.net The coupling constants observed for the proton at C5 provided clear evidence for the exo configuration of the hydroxyl group. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further solidify the assignments made from 1D spectra. A COSY spectrum reveals proton-proton coupling networks, while an HSQC spectrum correlates protons with their directly attached carbon atoms, providing a comprehensive map of the molecule's connectivity.

Below is a representative table of ¹H NMR data for this compound, compiled from typical findings in the literature.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3endo | 2.35-2.45 | m | |

| H-3exo | 1.85-1.95 | m | |

| H-4 | 2.10 | t | 4.5 |

| H-5endo | 3.95 | d | 4.0 |

| H-6endo | 1.60-1.70 | m | |

| H-6exo | 1.35-1.45 | m | |

| CH₃-8 | 0.92 | s | |

| CH₃-9 | 0.88 | s |

Mass Spectrometry (MS) Techniques for Metabolite Identification

Mass spectrometry (MS) is an essential technique for identifying metabolites in biological samples due to its high sensitivity and ability to provide molecular weight and structural information. ijpras.comthermofisher.com When camphor (B46023) is metabolized by organisms, this compound is a common product. MS-based techniques are crucial for detecting and confirming its presence in complex mixtures like urine or plasma. nih.gov

Typically, MS is coupled with a chromatographic separation method, such as Liquid Chromatography (LC) or Gas Chromatography (GC), to form LC-MS or GC-MS systems. This hyphenation allows for the separation of metabolites before they enter the mass spectrometer. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. ijpras.com For this compound (C₁₀H₁₆O₂), the expected exact mass can be calculated and compared against the measured mass to confidently identify the compound.

Tandem mass spectrometry (MS/MS or MSⁿ) is used for further structural confirmation. thermofisher.com In this technique, the molecular ion of the putative this compound is selected and fragmented. The resulting fragmentation pattern, which is characteristic of the molecule's structure, can be compared to that of a known standard or to patterns predicted based on chemical principles.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₂ | |

| Molecular Weight | 168.23 g/mol | |

| Monoisotopic Mass | 168.11503 u | The exact mass used in HRMS for identification. |

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Studies of Enzyme Intermediates

The formation of this compound from camphor is a stereospecific hydroxylation reaction catalyzed by enzymes like Cytochrome P450cam. Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) are powerful spectroscopic techniques used to study the paramagnetic intermediates involved in this enzymatic cycle. wikipedia.org

The catalytic cycle of P450cam involves several short-lived, paramagnetic intermediate states, including iron-oxo species. By using techniques like cryoreduction (gamma-irradiation at cryogenic temperatures) and subsequent annealing, these transient intermediates can be trapped and studied. researchgate.netnih.gov EPR spectroscopy provides information about the electronic structure of the paramagnetic center, which is the heme iron in P450cam. researchgate.net

ENDOR spectroscopy, an extension of EPR, measures the hyperfine interactions between the unpaired electron spin at the iron center and nearby magnetic nuclei, such as protons of the camphor substrate. wikipedia.orgpnas.org This provides precise information about the geometry of the enzyme-substrate complex. ENDOR studies have been instrumental in characterizing the state of the enzyme immediately following the hydroxylation event. pnas.orgacs.org These studies have shown that the newly formed this compound product remains coordinated to the ferric heme iron in a specific, non-equilibrium configuration before being released. researchgate.netpnas.org The observation of ENDOR signals from the C5-H and the hydroxyl proton of the product confirmed that a specific reactive species, Compound I, is responsible for the hydroxylation. pnas.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID) for Product Analysis and Purity Assessment

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. 6-napse.com When coupled with a detector, it allows for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. hpst.cz A sample containing this compound is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. This spectrum serves as a molecular fingerprint, allowing for highly confident identification by comparison with spectral libraries. researchgate.net GC-MS is widely used to confirm the presence of this compound in biotransformation or synthetic reaction mixtures. 6-napse.com

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds. measurlabs.com After separation on the GC column, the eluting compounds are burned in a hydrogen-air flame. This process generates ions, creating an electrical current that is proportional to the amount of carbon atoms entering the detector. GC-FID is known for its high sensitivity, reliability, and a wide linear range of response. nih.gov It is an excellent method for determining the purity of a this compound sample and for quantifying its concentration in a mixture, often using an internal standard for calibration. nih.gov The combination of GC-MS for identification and GC-FID for quantification provides a comprehensive analytical workflow for this compound. nih.gov

Research Applications and Broader Scientific Implications

5-Exo-Hydroxycamphor as a Paradigm in Cytochrome P450 Research

The conversion of (+)-camphor to (+)-5-exo-hydroxycamphor is a classic and pivotal reaction in the study of Cytochrome P450 (CYP) enzymes. The enzyme responsible, Cytochrome P450cam (CYP101A1) from the soil bacterium Pseudomonas putida, is one of the most thoroughly characterized P450s. This system has become a paradigm for understanding the structure, function, and catalytic mechanism of this vast and crucial superfamily of heme-containing monooxygenases.

P450cam catalyzes the regio- and stereospecific hydroxylation of camphor (B46023) with exceptional efficiency, yielding this compound as the almost exclusive product. This high fidelity makes it an ideal model for investigating how enzymes achieve such precise control over chemical reactions. The catalytic cycle involves a complex interplay with two redox partners: putidaredoxin (a 2Fe-2S ferredoxin) and putidaredoxin reductase (an NADH-dependent flavoprotein), which shuttle electrons from NADH to the P450 heme center.

The study of this specific transformation was instrumental in elucidating the general P450 catalytic mechanism. Key steps, such as substrate binding triggering a change in the heme iron's spin state, sequential electron transfers, and the formation of a highly reactive iron-oxo intermediate (Compound I), have been extensively studied in the P450cam system. The subsequent "oxygen rebound" mechanism, where Compound I abstracts a hydrogen atom from the substrate followed by the transfer of the hydroxyl group to the resulting radical, was heavily supported by studies on camphor hydroxylation.

Furthermore, site-directed mutagenesis studies on P450cam have provided deep insights into the structural determinants of its selectivity. Researchers have altered key amino acid residues in the active site to probe their roles in substrate binding, orientation, and the conservation of the hydroxylation position. These experiments have been crucial in building a predictive understanding of how P450 enzymes recognize their substrates and control reaction outcomes. The crystal structure of P450cam complexed with its product, this compound, has also been resolved, offering a detailed view of the enzyme's active site after catalysis is complete.

| Component | Function | Significance in Research |

|---|---|---|

| Cytochrome P450cam (CYP101A1) | Heme-containing monooxygenase that binds camphor and O₂ | Model for P450 structure, active site chemistry, and catalytic cycle. |

| Putidaredoxin (PdX) | 2Fe-2S iron-sulfur protein; shuttles electrons to P450cam | Paradigm for electron transfer partner interactions in P450 systems. |

| Putidaredoxin Reductase (PdR) | NADH-dependent flavoprotein; reduces putidaredoxin | Model for the initial steps of electron supply in Class I P450 systems. |

| (+)-Camphor | Substrate | Ideal probe for studying regio- and stereospecific C-H activation. |

| (+)-5-Exo-Hydroxycamphor | Product | The highly specific output allows for clear analysis of catalytic efficiency and fidelity. |

Contributions to Biocatalysis for Sustainable Organic Synthesis

The enzymatic production of this compound is a prime example of biocatalysis's potential for sustainable organic synthesis. The selective hydroxylation of unactivated C-H bonds is a notoriously difficult transformation in traditional organic chemistry, often requiring harsh reagents, protecting groups, and multiple steps. Biocatalysis, using enzymes like P450s, offers a "green" alternative by performing these reactions under mild, aqueous conditions with exceptional selectivity, thereby reducing waste and energy consumption.

The P450cam system serves as a foundational model for engineering biocatalysts for a wide range of applications. By understanding the mechanisms that allow P450cam to so effectively produce this compound, scientists can engineer this and other P450s to accept new substrates and catalyze novel reactions. This has significant implications for the pharmaceutical industry, where the introduction of hydroxyl groups is a key step in synthesizing drug intermediates and metabolites. nih.govmdpi.com

The use of whole-cell biocatalysts, such as Saccharomyces cerevisiae (Baker's yeast) or various fungi, for camphor transformation further highlights the practical application of this research. asianpubs.orgresearchgate.net These approaches can simplify the process by providing the necessary enzymes and cofactors within a living system, potentially lowering the costs associated with purifying enzymes and supplying expensive cofactors. asianpubs.org The development of these systems for producing hydroxylated terpenes like this compound paves the way for the sustainable production of fine chemicals, flavors, and fragrances. tum.de

| Feature | Traditional Chemical Synthesis | Biocatalysis (e.g., P450cam) |

|---|---|---|

| Reaction Conditions | Often harsh (high temp/pressure, extreme pH) | Mild (ambient temp/pressure, neutral pH) |

| Reagents | Can involve heavy metals, strong oxidants | Uses renewable enzymes and cofactors; O₂ as oxidant |

| Selectivity (Regio-/Stereo-) | Often low, leading to mixtures of products | Typically very high, producing a single isomer |

| Environmental Impact | Can generate significant hazardous waste | Inherently "greener," with biodegradable catalysts |

| Synthetic Strategy | May require multiple protection/deprotection steps | Direct, single-step functionalization |

Insights into Natural Product Biosynthesis and Metabolic Diversification

This compound is a key intermediate in the natural product metabolic pathway of Pseudomonas putida, which can utilize camphor as its sole source of carbon and energy. mdpi.com The study of this pathway provides a clear and detailed model for understanding how microorganisms evolve to degrade and utilize complex natural products from their environment. The initial hydroxylation of camphor to this compound is the critical first step that commits the molecule to the catabolic pathway. mdpi.com

Following its formation, this compound is further oxidized by a specific dehydrogenase to 2,5-diketocamphane. mdpi.com The pathway continues through a series of enzymatic steps, including monooxygenase-catalyzed ring cleavage, to ultimately break down the bicyclic terpene structure into primary metabolites like isobutyryl-CoA, which can enter central metabolism. mdpi.com

Elucidating this pathway has offered broader insights into metabolic diversification. It demonstrates how a modular series of enzymes—hydroxylases, dehydrogenases, and monooxygenases—can be assembled to create a functional pathway for metabolizing a specific class of compounds. This understanding is crucial for the fields of synthetic biology and metabolic engineering, where scientists aim to design novel metabolic pathways in microorganisms for producing valuable chemicals or degrading environmental pollutants. rsc.orgrsc.org The camphor degradation pathway serves as a blueprint for how to approach the functionalization and breakdown of other complex natural scaffolds.

Development of Novel Bicyclic Scaffolds for Synthetic Methodologies

The rigid, stereochemically defined structure of this compound makes it a valuable chiral building block in organic synthesis. As a derivative of camphor, which is a well-established member of the "chiral pool," this compound provides a functionalized starting material for creating more complex molecules. tum.demsu.ru The bicyclic [2.2.1]heptane framework is a common scaffold in natural products and serves as a rigid template for orienting functional groups in a precise three-dimensional arrangement.

Synthetic chemists can leverage the existing stereocenters and the hydroxyl group of this compound to direct subsequent chemical transformations. This control is essential in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. ubc.ca The development of synthetic routes starting from camphor derivatives like this compound allows for the creation of novel bicyclic scaffolds that can be explored for applications in drug discovery and materials science. nih.govbham.ac.uk These scaffolds are often sought after for their conformational rigidity, which can lead to higher binding affinity and selectivity when designing enzyme inhibitors or receptor ligands. While direct, widespread application of this compound itself is not extensively documented in comparison to camphor, its availability through biocatalysis presents opportunities for its use as a precursor in scaffold-hopping strategies to develop new classes of bioactive compounds. nih.gov

Q & A

Q. What experimental methods are commonly used to characterize 5-exo-hydroxycamphor synthesis and validate its structure?

To confirm the identity and purity of this compound, researchers employ techniques such as high-performance liquid chromatography (HPLC) for separation, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and gas chromatography–mass spectrometry (GC-MS) for molecular weight determination. For enzymatic synthesis studies, kinetic assays monitoring NADH consumption (linked to cytochrome P450cam activity) are critical . Novel compounds require rigorous characterization, including elemental analysis and X-ray crystallography if crystallizable .

Q. How does cytochrome P450cam mediate the hydroxylation of camphor to produce this compound?

The hydroxylation involves a multi-step catalytic cycle:

Substrate binding : Camphor binds to the heme iron of P450cam.

Oxygen activation : Dioxygen is reduced to a hydroperoxo intermediate (5B), a key step sensitive to mutations like T252A .

Hydrogen abstraction : The C5 hydrogen of camphor is abstracted, leading to radical recombination to form this compound.

EPR and ENDOR studies of cryoreduced intermediates (e.g., hydroperoxo species 5B) confirm the mechanism .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

Separation is complicated by the presence of byproducts like 5-endo-hydroxycamphor and unreacted camphor. Column chromatography with polar stationary phases (e.g., silica gel) and recrystallization in non-polar solvents (e.g., hexane) are standard methods. Purity validation requires comparative NMR with authentic standards .

Advanced Research Questions

Q. How do mutations in cytochrome P450 enzymes (e.g., D251N, T252A) alter the regioselectivity of camphor hydroxylation?

The D251N mutation disrupts proton relay networks critical for oxygen activation, reducing catalytic efficiency but preserving 5-exo selectivity. In contrast, T252A mutants exhibit "uncoupling," favoring H2O2 production over hydroxylation due to impaired stabilization of the hydroperoxo intermediate . Molecular dynamics (MD) simulations reveal conformational changes in substrate binding pockets that influence product distribution .

Q. How can contradictions between crystallographic data and computational models of this compound formation be resolved?

Crystal structures often capture static snapshots, while MD simulations reveal dynamic behavior (e.g., substrate reorientation in CYP101D2). To reconcile discrepancies:

Q. What methodologies are recommended for analyzing kinetic isotope effects (KIEs) in this compound formation?

Deuterium labeling at the C5 position of camphor allows measurement of primary KIEs using GC-MS. Comparative kinetics under <sup>1</sup>H/<sup>2</sup>H conditions reveal rate-limiting steps (e.g., hydrogen abstraction vs. oxygen activation). For enzymatic systems, stopped-flow spectroscopy coupled with isotopic tracing provides temporal resolution .

Q. How can researchers ensure reproducibility in studies of this compound biosynthesis?

- Detailed protocols : Document enzyme purification steps (e.g., buffer composition, expression systems for P450cam).

- Data transparency : Share raw chromatograms, crystallographic datasets, and simulation trajectories as supplementary materials .

- Control experiments : Include wild-type enzyme assays and substrate-free controls to rule out non-specific oxidation .

Q. What advanced techniques are used to study the electronic structure of intermediates in this compound synthesis?

- Mössbauer spectroscopy : Probes oxidation states of heme iron during catalysis.

- Resonance Raman spectroscopy : Identifies vibrational modes of oxygen intermediates (e.g., hydroperoxo vs. oxyferryl species).

- Cryogenic trapping : Stabilizes transient intermediates (e.g., 5B) for ENDOR analysis .

Data Contradiction and Validation

Q. How should conflicting data on the role of water molecules in P450cam-mediated hydroxylation be addressed?

Conflicting reports on water-mediated proton delivery (e.g., D251N vs. T252A mutants) require:

Q. What statistical approaches are suitable for analyzing variability in enzymatic hydroxylation yields?

- Error analysis : Calculate standard deviations across triplicate assays.

- Multivariate regression : Correlate yield with factors like pH, temperature, and enzyme concentration.

- Bayesian modeling : Quantify uncertainty in kinetic parameters (e.g., kcat, KM) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.